13-hydroxy-11-methyl-12-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
CAS No.: 848686-82-8
Cat. No.: VC7287988
Molecular Formula: C16H15N3O
Molecular Weight: 265.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848686-82-8 |
|---|---|
| Molecular Formula | C16H15N3O |
| Molecular Weight | 265.316 |
| IUPAC Name | 3-methyl-1-oxo-2-propyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C16H15N3O/c1-3-6-11-10(2)12(9-17)15-18-13-7-4-5-8-14(13)19(15)16(11)20/h4-5,7-8,18H,3,6H2,1-2H3 |
| Standard InChI Key | OHYYRCFQIHEYQX-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C |
Introduction
The compound 13-hydroxy-11-methyl-12-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile is a complex organic molecule with a unique tricyclic structure. It features a diazatricyclo framework, which includes a hydroxyl group, a methyl group, and a propyl group attached to the core structure. The presence of a carbonitrile group at position 10 adds to its functional diversity. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Potential Applications
Given its structural complexity and functional groups, 13-hydroxy-11-methyl-12-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile could be explored for various applications:
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Pharmaceuticals: The presence of multiple functional groups suggests potential biological activity, which could be explored for drug development.
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Organic Synthesis: It could serve as a precursor for synthesizing more complex molecules due to its reactive sites.
Research Findings and Challenges
While the compound is listed by EvitaChem, detailed research findings or studies specifically on its properties, synthesis, or applications are not readily available in the provided sources. Further research would be necessary to explore its full potential and challenges associated with its synthesis and use.
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